molecular formula C16H23N3O7 B2842505 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1104387-11-2

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2842505
CAS RN: 1104387-11-2
M. Wt: 369.374
InChI Key: SYXIKKSIBDWZIK-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as ENB-0040, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Nucleophilic Ring Opening and Amino Acid Synthesis

A study by Vettiger and Seebach (1990) demonstrates the nucleophilic ring opening of Aryl 1-Nitro-1-cyclopropanecarboxylate, leading to a new principle in amino acid synthesis. This research showcases the conversion of derivatives of 2,4-diaminobutanoic acid through the nitrogen in position 4, yielding 2-substituted 6-amino-3-azaheptanedioic acids and highlighting a novel approach to synthesizing amino acid derivatives (Vettiger & Seebach, 1990).

Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) researched the reduction of various nitroarenes to aminoarenes using formic acid in the presence of a catalytic amount of RuCl2(PPh3)3. This process included chemoselective reductions and hydrogenation of heterocyclic compounds, providing a method for synthesizing amino derivatives from nitroarene precursors efficiently (Watanabe et al., 1984).

Vibrational Spectroscopic and Supramolecular Studies

Fernandes et al. (2017) performed a detailed analysis of the crystal structure of a chloramphenicol derivative, utilizing vibrational spectroscopy and DFT calculations. This study emphasizes the importance of conventional and non-conventional hydrogen bonds in the structural and electronic properties of chloramphenicol derivatives, offering insights into the molecular interactions and stability of similar compounds (Fernandes et al., 2017).

Synthesis and Biological Screenings of Organotin(IV) Complexes

Sirajuddin et al. (2020) focused on the synthesis and characterization of Sn(IV) complexes based on carboxylate ligand derived from 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid. Their findings include the antimicrobial and antiproliferative activities of these complexes, suggesting potential applications in medical chemistry and pharmacology (Sirajuddin et al., 2020).

properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7/c1-3-26-11-5-6-12(14(9-11)19(23)24)18-15(20)10-13(16(21)22)17-7-4-8-25-2/h5-6,9,13,17H,3-4,7-8,10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIKKSIBDWZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

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